molecular formula C7H16O4 B1631391 1,1,1,3-Tetramethoxypropane CAS No. 77197-59-2

1,1,1,3-Tetramethoxypropane

Cat. No. B1631391
CAS RN: 77197-59-2
M. Wt: 164.2 g/mol
InChI Key: OSFYRJIHPBMDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3-Tetramethoxypropane is an organic compound with the formula CH2(CH(OCH3)2)2 . It is a colorless liquid and is a protected form of malondialdehyde, a usefully reactive reagent that has poor storage properties .


Synthesis Analysis

The synthesis of 1,1,1,3-Tetramethoxypropane involves the reaction of isopropyl vinyl ether with trimethoxymethane . The reaction solution is held at -15°C, and 81.8 g (0.95 mol) of isopropyl vinyl ether is added over 5 hours. The solution is then aged for 2 hours .


Molecular Structure Analysis

The molecular formula of 1,1,1,3-Tetramethoxypropane is C7H16O4 . Its average mass is 164.199 Da and its monoisotopic mass is 164.104858 Da .


Chemical Reactions Analysis

1,1,1,3-Tetramethoxypropane undergoes acid hydrolysis to yield malondialdehyde . This reaction is used in preparing malondialdehyde standards during malondialdehyde assay on lung homogenates .


Physical And Chemical Properties Analysis

1,1,1,3-Tetramethoxypropane has a boiling point of 183 °C and a density of 0.997 g/mL at 25 °C . It is immiscible with water and is sensitive to moisture . It has a refractive index of 1.407 at 20°C .

Scientific Research Applications

Plasma Polymerized Thin Films

1,1,1,3-Tetramethoxypropane (PPTMP) is utilized in the preparation of plasma-polymerized thin films. These films, characterized by their optical properties, have been studied for their aging effects. The research shows that the aging of PPTMP thin films affects their structural and optical properties, indicating potential applications in materials science (Afroze & Bhuiyan, 2013).

Synthesis of Ethers and Esters

1,1,1,3-Tetramethoxypropane is involved in the synthesis of various chemical compounds. It reacts with 1,2-dimethoxyethylene and acetic acid to form ethers and esters, demonstrating its versatility in organic synthesis (Shostakovskii, Kuznetsov, & Tse-min, 1962).

Infrared and Ultraviolet-visible Spectroscopy

Studies on PPTMP thin films using infrared and ultraviolet-visible spectroscopy reveal significant details about their chemical structure. The formation of conjugation along with C=O bonds and the red shift in maximum absorption wavelength highlight its potential in spectroscopic analysis and materials science (Afroze & Bhuiyan, 2011).

Stereoselective Transacetalization

1,1,1,3-Tetramethoxypropane is used in stereoselective transacetalization processes. This application is significant in producing 2,5-disubstituted-1,3-dioxanes, which are valuable in organic chemistry and potentially in pharmaceutical research (Bi, Zhao, Wang, & Peng, 2000).

Polymerization Studies

PPTMP plays a role in polymerization studies, particularly in understanding the polymerization of malonyldialdehyde (MDA) formed after its hydrolysis. This research contributes to the understanding of polymer science and the analysis of complex polymerization processes (Gutteridge, 1975).

Radical Ions in Photochemistry

1,1,1,3-Tetramethoxypropane is studied in the context of radical ions and their role in photochemical reactions. This research provides insights into the electron transfer processes and carbon-carbon bond cleavage in radical cations, which is relevant in photochemistry and materials science (Okamoto & Arnold, 1985).

Mechanism of Action

The mechanism of action of 1,1,1,3-Tetramethoxypropane primarily involves its hydrolysis to malondialdehyde . This makes it useful in various applications, including the preparation of malondialdehyde standards for assays .

Safety and Hazards

1,1,1,3-Tetramethoxypropane is a combustible liquid and is classified as a flammable liquid and vapor . It has a hazard statement of H226 and precautionary statements including P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1,1,1,3-tetramethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c1-8-6-5-7(9-2,10-3)11-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFYRJIHPBMDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448327
Record name 1,1,1,3-tetramethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3-Tetramethoxypropane

CAS RN

77197-59-2
Record name 1,1,1,3-tetramethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1,1,3-Tetramethoxypropane
Reactant of Route 2
1,1,1,3-Tetramethoxypropane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,1,1,3-Tetramethoxypropane
Reactant of Route 4
Reactant of Route 4
1,1,1,3-Tetramethoxypropane
Reactant of Route 5
1,1,1,3-Tetramethoxypropane
Reactant of Route 6
1,1,1,3-Tetramethoxypropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.